2-Chloro-5-methoxy-3-methylbenzoic acid
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Overview
Description
2-Chloro-5-methoxy-3-methylbenzoic acid: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the starting material 2,6-dichlorotoluene, which undergoes methoxylation with sodium methoxide, followed by cyanation and hydrolysis to yield the desired product . Another method involves the nitration of 3-nitro-2-methylbenzoic acid, followed by reduction to form 3-amino-2-methylbenzoic acid, which is then diazotized and methoxylated .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-methoxy-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methoxy-5-methylbenzoic acid
- 3-Methoxy-2-methylbenzoic acid
- 3-Chloro-2-methylbenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
2-Chloro-5-methoxy-3-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a chlorine atom, methoxy group, and methyl group on the benzene ring provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-5-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
KFVGBISDPJTVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)OC |
Origin of Product |
United States |
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